molecular formula C12H19N3O B7498940 N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide

N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide

Cat. No. B7498940
M. Wt: 221.30 g/mol
InChI Key: YGBAROYJVRIFSZ-UHFFFAOYSA-N
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Description

N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide, also known as BEMP, is a nitrogen-containing heterocyclic compound that has gained significant attention in scientific research due to its unique properties. BEMP is a versatile reagent that can be used in a variety of chemical reactions, making it a valuable tool in organic synthesis.

Mechanism of Action

N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide acts as a nucleophilic catalyst in a variety of chemical reactions. It is able to activate carbonyl groups, making them more susceptible to nucleophilic attack. N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide is also able to stabilize intermediates in chemical reactions, allowing for more efficient synthesis of target compounds. The exact mechanism of action of N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide varies depending on the specific reaction it is being used in.
Biochemical and Physiological Effects
N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It is important to note that N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide should be handled with care, as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide in laboratory experiments is its versatility. It can be used in a variety of chemical reactions, making it a valuable tool for organic synthesis. Additionally, the yield of the reaction is typically high, making it an efficient method for synthesizing target compounds. However, one limitation of using N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide is that it can be expensive to purchase. Additionally, it should be handled with care, as it can cause skin and eye irritation.

Future Directions

There are numerous future directions for research involving N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide. One potential area of research is the development of new chemical reactions that utilize N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide as a catalyst. Additionally, N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide could be used in the synthesis of new pharmaceutical compounds. Further studies could also be conducted to investigate the biochemical and physiological effects of N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide. Overall, N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide has significant potential for future research in the field of organic synthesis and pharmaceutical development.
Conclusion
In conclusion, N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide, or N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide, is a versatile reagent that has found numerous applications in scientific research. Its ability to act as a catalyst in a variety of chemical reactions makes it a valuable tool in organic synthesis. While further research is needed to fully understand its biochemical and physiological effects, N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide has significant potential for future research in the field of organic synthesis and pharmaceutical development.

Synthesis Methods

The synthesis of N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide involves the reaction of 3-dimethylaminopyridine (DMAP) with tert-butyl isocyanate. The reaction is typically carried out in anhydrous conditions using a polar solvent such as dichloromethane. The resulting product is purified by column chromatography to obtain pure N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide. The yield of the reaction is typically high, making it an efficient method for synthesizing N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide.

Scientific Research Applications

N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide has found numerous applications in scientific research due to its ability to act as a catalyst in a variety of chemical reactions. It has been used in the synthesis of peptides, esters, and amides, among other compounds. N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide has also been used in the preparation of chiral compounds, making it a valuable tool in asymmetric synthesis. Additionally, N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide has been used in the synthesis of pharmaceutical compounds, including antitumor agents and antibiotics.

properties

IUPAC Name

N-tert-butyl-6-(dimethylamino)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)14-11(16)9-6-7-10(13-8-9)15(4)5/h6-8H,1-5H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBAROYJVRIFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CN=C(C=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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